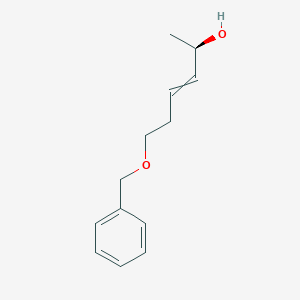
6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-2-(6-メチルキノリン-2-イル)-3-(6-メチルキノリン-3-イル)キノキサリンは、キノキサリンファミリーに属する複雑な有機化合物です。キノキサリンは、ベンゼン環とピラジン環が縮合した複素環式化合物です。これらの化合物は、医薬品化学、材料科学、有機合成など、さまざまな分野で多様な生物活性と用途を持つことが知られています。
準備方法
合成経路と反応条件
6-メチル-2-(6-メチルキノリン-2-イル)-3-(6-メチルキノリン-3-イル)キノキサリンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、適切なキノリン誘導体と適切なキノキサリン前駆体を、制御された条件下で縮合させることです。反応には、目的の生成物を得るために、触媒、溶媒、特定の温度および圧力条件が必要となる場合があります。
工業的生産方法
このような複雑な化合物の工業的生産方法は、収量と純度を最大限に高めるために合成経路を最適化することが多く含まれます。これには、連続フローリアクター、ハイスループットスクリーニング、プロセス分析技術(PAT)などの高度な技術を使用して反応パラメータを監視および制御することが含まれます。
化学反応の分析
反応の種類
6-メチル-2-(6-メチルキノリン-2-イル)-3-(6-メチルキノリン-3-イル)キノキサリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化される可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特定の条件下で官能基が他の基に置き換わる置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下で、塩素や臭素などのハロゲンを使用してハロゲン化。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は追加の酸素含有官能基を持つキノキサリン誘導体を生成する可能性があり、還元はより飽和した化合物を生成する可能性があります。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性を含む、潜在的な生物活性を調査されています。
医学: さまざまな病気の潜在的な治療薬として調査されています。
産業: 有機半導体や発光ダイオード(LED)などの高度な材料の開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
6-メチル-2-(6-メチルキノリン-2-イル)-3-(6-メチルキノリン-3-イル)キノキサリンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、DNAなどの分子標的に作用し、生体経路の調節につながる可能性があります。関与する正確な分子標的と経路は、詳細な実験的研究が必要です。
6. 類似の化合物との比較
類似の化合物
キノキサリン: より単純な構造を持つ親化合物。
2,3-ジメチルキノキサリン: 2位と3位にメチル基を持つ誘導体。
6-メチルキノリン: 単一のキノリン環を持つ関連化合物。
独自性
6-メチル-2-(6-メチルキノリン-2-イル)-3-(6-メチルキノリン-3-イル)キノキサリンは、複数のキノリンとキノキサリン部分を組み合わせた複雑な構造を持つため、独特です。この複雑さにより、独特の化学的および生物学的特性がもたらされる可能性があり、研究開発に役立つ化合物となります。
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
6-Methylquinoline: A related compound with a single quinoline ring.
Uniqueness
6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline is unique due to its complex structure, which combines multiple quinoline and quinoxaline moieties. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
672952-41-9 |
|---|---|
分子式 |
C29H22N4 |
分子量 |
426.5 g/mol |
IUPAC名 |
6-methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline |
InChI |
InChI=1S/C29H22N4/c1-17-5-9-24-20(12-17)7-11-26(31-24)29-28(33-27-14-19(3)6-10-25(27)32-29)22-15-21-13-18(2)4-8-23(21)30-16-22/h4-16H,1-3H3 |
InChIキー |
LNEBYSXEBQXUOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=NC4=C(C=C(C=C4)C)N=C3C5=CN=C6C=CC(=CC6=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
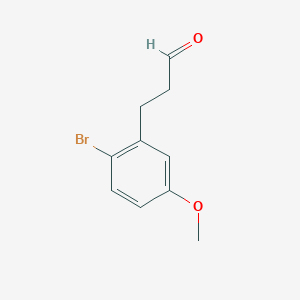
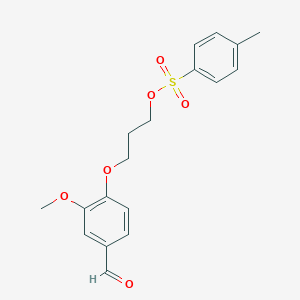
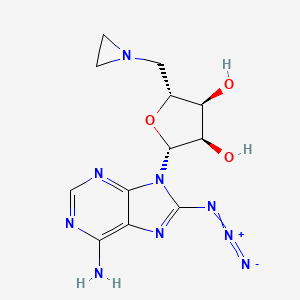

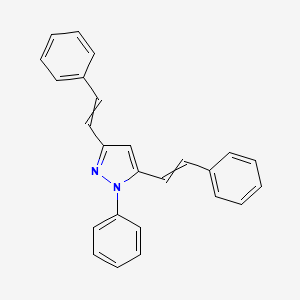
![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
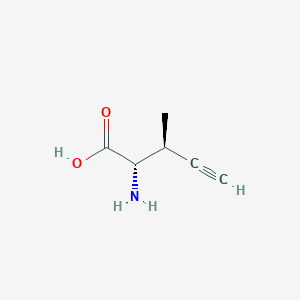
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)
